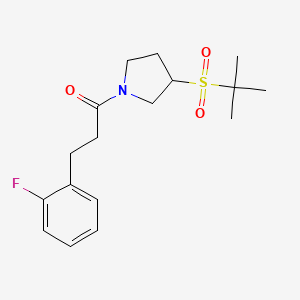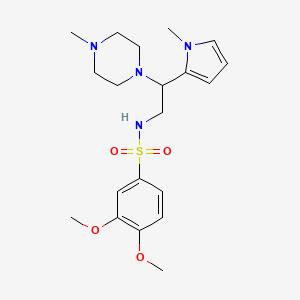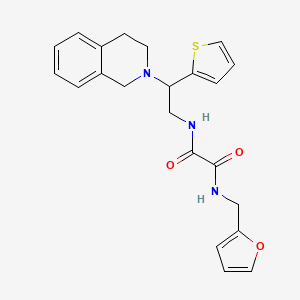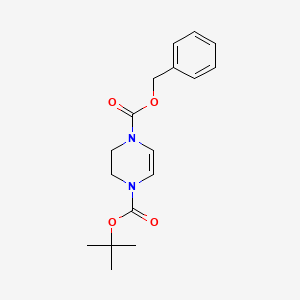![molecular formula C20H14BrN3O3S B2855649 N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide CAS No. 887869-74-1](/img/structure/B2855649.png)
N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide” is a compound that contains a quinoxaline derivative . Quinoxaline derivatives have been found to exhibit diverse pharmacological activities .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the synthesis of quinoxaline derivatives can be achieved via many different methods such as the condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
Quinoxaline derivatives undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Mécanisme D'action
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Orientations Futures
The future directions for “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide” and similar compounds could involve further exploration of their pharmacological activities . The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide involves the reaction of 4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline with benzenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline", "benzenesulfonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-(3-hydroxyquinoxalin-2-yl)aniline in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir.", "Step 3: Slowly add benzenesulfonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with a suitable solvent (e.g. ethanol).", "Step 6: Dry the product under vacuum to obtain N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]benzenesulfonamide." ] } | |
Numéro CAS |
887869-74-1 |
Formule moléculaire |
C20H14BrN3O3S |
Poids moléculaire |
456.31 |
Nom IUPAC |
N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H14BrN3O3S/c21-13-10-11-16(24-28(26,27)14-6-2-1-3-7-14)15(12-13)19-20(25)23-18-9-5-4-8-17(18)22-19/h1-12,24H,(H,23,25) |
Clé InChI |
HGPLSRHRTZKEPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4NC3=O |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2855571.png)



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2855576.png)



![3-(2-(diethylamino)ethyl)-7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855582.png)
![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2855584.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2855586.png)